Elimination of the α‑Chiral Centre: α‑Quaternary vs. α‑Methine Comparison
2‑Methyl‑2‑(quinolin‑3‑yl)propanoic acid possesses a quaternary α‑carbon bearing two methyl groups (0 chiral centres), whereas the closest direct analogue, 2‑(quinolin‑3‑yl)propanoic acid (CAS 1247842‑46‑1), has a single α‑hydrogen and therefore one chiral centre. In the broader 2‑arylpropanoic acid class, the α‑chiral centre is the substrate for metabolic chiral inversion enzymes that convert the R‑enantiomer to the S‑enantiomer (or vice versa), a phenomenon documented across multiple profen drugs [1]. By eliminating the chiral centre entirely, the target compound obviates enantiomer‑specific analytical burden, removes the risk of stereoconversion during storage or metabolism, and ensures that any downstream biological readout is not confounded by enantiomeric heterogeneity. This structural feature is unique among commercially available quinolin‑3‑yl propanoic acid building blocks, none of which combine 3‑quinolinyl attachment with a gem‑dimethyl α‑carbon.
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | 0 (achiral α‑carbon) |
| Comparator Or Baseline | 2‑(Quinolin‑3‑yl)propanoic acid: 1 stereogenic centre (α‑methine) |
| Quantified Difference | 1 vs. 0 chiral centres; complete elimination of enantiomeric pairs |
| Conditions | Structural comparison based on SMILES: target CC(C1=CC2=CC=CC=C2N=C1)(C)C(O)=O ; comparator CC(C1=CC2=CC=CC=C2N=C1)C(O)=O |
Why This Matters
For procurement decisions, the absence of a chiral centre means the user purchases a single defined chemical entity rather than a racemate or an enantiomerically enriched mixture, simplifying analytical characterisation and eliminating the need for chiral separation or enantiomeric excess determination.
- [1] Mayer JM, Testa B, et al. The metabolic chiral inversion and dispositional enantioselectivity of the 2‑arylpropionic acids and their biological consequences. Biochem Pharmacol. 1988;37(3):409‑418. doi:10.1016/0006‑2952(88)90248‑0. View Source
